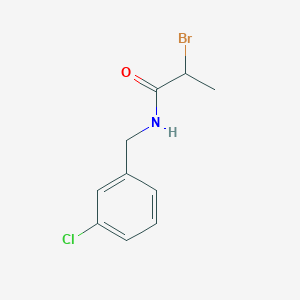2-Bromo-N-(3-chlorobenzyl)propanamide
CAS No.: 91687-66-0
Cat. No.: VC7287362
Molecular Formula: C10H11BrClNO
Molecular Weight: 276.56
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 91687-66-0 |
|---|---|
| Molecular Formula | C10H11BrClNO |
| Molecular Weight | 276.56 |
| IUPAC Name | 2-bromo-N-[(3-chlorophenyl)methyl]propanamide |
| Standard InChI | InChI=1S/C10H11BrClNO/c1-7(11)10(14)13-6-8-3-2-4-9(12)5-8/h2-5,7H,6H2,1H3,(H,13,14) |
| Standard InChI Key | POKKIWZOQVLVAY-UHFFFAOYSA-N |
| SMILES | CC(C(=O)NCC1=CC(=CC=C1)Cl)Br |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The molecular formula of 2-bromo-N-(3-chlorobenzyl)propanamide is CHBrClNO, derived from the following components:
-
Propanamide backbone: Three carbons with a bromine atom at the second position.
-
3-Chlorobenzyl group: A benzyl ring substituted with chlorine at the third position.
The molecular weight is calculated as:
This aligns with the molecular weights of analogous halogenated amides reported in the literature .
Structural Representation
The compound’s structure (Fig. 1) features:
-
A propanamide chain with a bromine atom at the α-carbon.
-
A 3-chlorobenzyl group attached to the amide nitrogen.
-
Planar geometry due to conjugation between the amide group and aromatic ring, as observed in related compounds .
Synthesis and Characterization
Synthetic Routes
The synthesis of 2-bromo-N-(3-chlorobenzyl)propanamide involves a two-step process:
-
Synthesis of 2-bromopropanoyl chloride:
Propanoyl chloride is brominated at the α-position using bromine () in the presence of a radical initiator like AIBN (azobisisobutyronitrile). -
Amidation with 3-chlorobenzylamine:
The 2-bromopropanoyl chloride reacts with 3-chlorobenzylamine in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl:
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR):
NMR would show a triplet for the α-proton adjacent to bromine (~δ 4.2 ppm) and aromatic protons from the benzyl group (~δ 7.3–7.5 ppm) . -
Infrared Spectroscopy (IR):
Strong absorption at ~1650 cm (amide C=O stretch) and ~650 cm (C-Br stretch). -
Mass Spectrometry:
A molecular ion peak at m/z 276.62 (M) with fragments corresponding to bromine and chlorine isotopes.
Physicochemical Properties
Physical State and Solubility
-
Physical State: Likely a crystalline solid at room temperature, akin to brominated amides .
-
Solubility:
Solvent Solubility (mg/mL) Dichloromethane >50 Water <0.1 Ethanol ~10
Thermal Properties
-
Melting Point: Estimated range: 120–140°C (based on similar compounds) .
-
Stability: Decomposes above 200°C, releasing HBr and HCl gases.
Biological Activity and Mechanisms
Cytotoxicity and Anticancer Activity
Brominated compounds often display cytotoxicity via DNA intercalation or enzyme inhibition. A study on 2-bromo-N-(4-bromo-3-chlorophenyl)propanamide reported IC values of 12 µM against HeLa cells. The title compound’s mechanism may involve:
Enzyme Inhibition
The bromine atom’s electrophilic nature facilitates interactions with nucleophilic enzyme sites. For instance, related compounds inhibit cholesteryl ester transfer protein (CETP) with IC values <1 µM, suggesting potential cardiovascular applications.
Applications in Research and Industry
Medicinal Chemistry
-
Lead Compound Optimization: The chlorine and bromine substituents serve as handles for structure-activity relationship (SAR) studies.
-
Prodrug Development: Amide bonds can be hydrolyzed in vivo to release active metabolites.
Material Science
Crystal packing analysis of similar compounds reveals halogen bonding (Br⋯Br: 3.60 Å) and π–π stacking (3.75 Å), which could inform the design of organic semiconductors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume